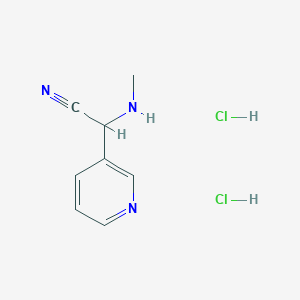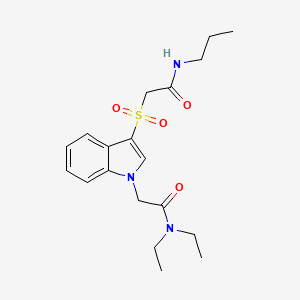
N,N-diethyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diethyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide, commonly known as DPI, is a potent inhibitor of NADPH oxidases, an enzyme responsible for the generation of reactive oxygen species (ROS) in cells. DPI has been extensively studied for its role in various scientific research applications, including cancer research, cardiovascular disease, and neurodegenerative disorders.
Scientific Research Applications
Prejunctional Dopamine Receptor Agonist
A study found that a related compound, 4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone, acts as a potent and selective prejunctional dopamine receptor agonist. It inhibits the constrictor response to electrical stimulation in the rabbit ear artery and does not stimulate or block dopamine-sensitive adenylate cyclase. This compound did not produce stimulation of the central nervous system in rats (Gallagher et al., 1985).
5-HT1D Receptor Agonist
Another study synthesized derivatives of 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines, including N,N-diethyl and N,N-dimethyl derivatives, which displayed agonist activity at the 5-HT1D receptors. These compounds also showed affinity for the 5-HT1A receptor in vitro (Barf et al., 1996).
Fluorescent Probe for Carbonyl Compounds
A related compound, 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, was used as a new molecular probe for trace measurement of carbonyl compounds (aldehydes and ketones) in water samples. This application is significant for environmental monitoring (Houdier et al., 2000).
Antibacterial Activity
A study on N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores revealed moderate inhibitors against various bacterial strains, indicating potential for antibacterial applications (Iqbal et al., 2017).
Anticancer Effects
Research on sulfonamide-derived isatins, following molecular hybridization, found variable in vitro cytotoxicity against hepatocellular carcinoma cell lines. Some compounds were highly cytotoxic, with significant potential for cancer management (Eldeeb et al., 2022).
Synthesis of Various Derivatives
Several studies focused on the synthesis of various derivatives of related compounds, exploring their potential applications in pharmacology and chemistry. These include the synthesis of classical and nonclassical antifolates (Gangjee et al., 2007), lipophilic acetamide derivatives for anticancer and antimicrobial purposes (Ahmed et al., 2018), and the synthesis of N-Substituted Thymine Thioacetamides for site-selective acylation of diaminoalkanes (Spychała, 2000).
properties
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-(propylamino)ethyl]sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-4-11-20-18(23)14-27(25,26)17-12-22(13-19(24)21(5-2)6-3)16-10-8-7-9-15(16)17/h7-10,12H,4-6,11,13-14H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOHNNQHUUHESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(3-((2-oxo-2-(propylamino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

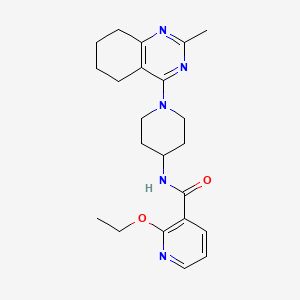
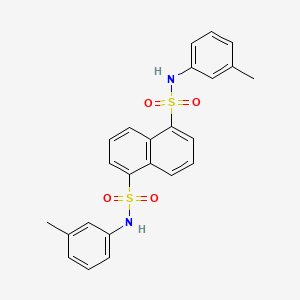
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B2677672.png)
![(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2677673.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2677674.png)
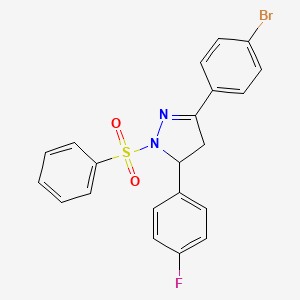
![Ethyl 3-[methyl(sulfamoyl)amino]propanoate](/img/structure/B2677679.png)
![N-(4-chlorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2677680.png)
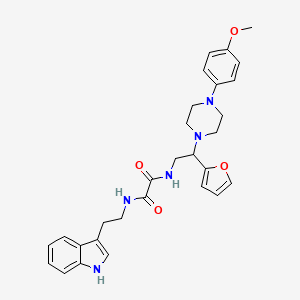
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2677683.png)
![1,3-Dimethyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2677684.png)
